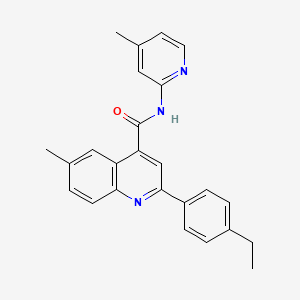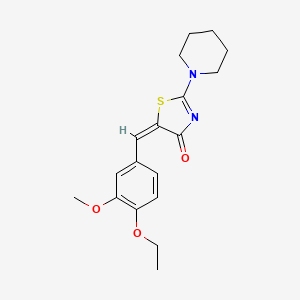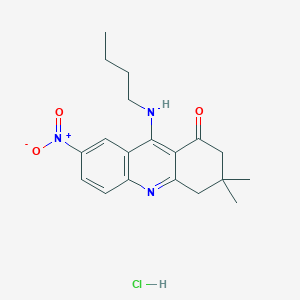
2-(4-ethylphenyl)-6-methyl-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylphenyl)-6-methyl-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide, also known as EMD-1214063, is a small molecule inhibitor that has shown potential in the treatment of cancer. It was first identified as a lead compound in a high-throughput screening campaign and has since been extensively studied for its mechanism of action and therapeutic potential.
Mechanism of Action
The exact mechanism of action of 2-(4-ethylphenyl)-6-methyl-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide is not fully understood, but it is thought to act by inhibiting the activity of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in several types of cancer and is thought to play a role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-ethylphenyl)-6-methyl-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide is that it has shown efficacy against several types of cancer cells, making it a promising candidate for further development as an anti-cancer agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 2-(4-ethylphenyl)-6-methyl-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of more potent and selective MELK inhibitors. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound. Finally, the combination of this compound with other anti-cancer agents is an area of active research, as it may enhance the efficacy of existing therapies.
Synthesis Methods
The synthesis of 2-(4-ethylphenyl)-6-methyl-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide involves several steps, including the reaction of 4-ethylbenzaldehyde with 2-acetylpyridine to form 2-(4-ethylphenyl)-4-methyl-1,2-dihydropyridine. This intermediate is then reacted with 2-chloro-6-methylquinoline-4-carboxylic acid to form the final product, this compound.
Scientific Research Applications
2-(4-ethylphenyl)-6-methyl-N-(4-methyl-2-pyridinyl)-4-quinolinecarboxamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, it has been shown to inhibit the proliferation of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
properties
IUPAC Name |
2-(4-ethylphenyl)-6-methyl-N-(4-methylpyridin-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-4-18-6-8-19(9-7-18)23-15-21(20-13-16(2)5-10-22(20)27-23)25(29)28-24-14-17(3)11-12-26-24/h5-15H,4H2,1-3H3,(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPNYKOEYAGTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NC4=NC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B6103746.png)
![N,3,5-trimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6103749.png)
![N-(2-butoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B6103758.png)
![ethyl 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6103772.png)
![N-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6103795.png)
![N'-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6103799.png)
![3-{1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6103801.png)
![7-(cyclohexylmethyl)-2-[(2E)-3-(2-thienyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6103803.png)

![(1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6103812.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6103816.png)

![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6103823.png)